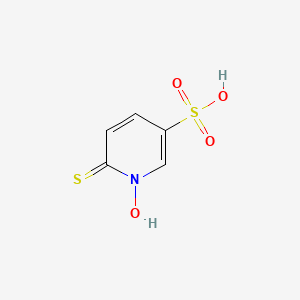
3-(4-Chlorophenyl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to the triazine ring, along with a keto group (oxo) at the fourth position. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzonitrile with 4-methylbenzohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux temperature. The resulting intermediate undergoes cyclization to form the triazine ring, yielding the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Industrial production may also involve the use of alternative solvents and catalysts to improve efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or other reduced forms.
Substitution: The chlorophenyl and methylphenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Substitution reactions may involve reagents such as sodium hydroxide (NaOH) or sulfuric acid (H2SO4) under controlled temperatures.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction: Reduction typically yields alcohols or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nature of the substituent introduced.
科学的研究の応用
3-(4-Chlorophenyl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.
Industry: In industrial applications, the compound is used in the formulation of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorophenyl and methylphenyl groups enhances its binding affinity and specificity. The keto group plays a crucial role in the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
- 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
- Bis[3-(4-chlorophenyl)-1-(4-methylphenyl)-carboxamido-1,3-propandionato]oxovanadium
Uniqueness
3-(4-Chlorophenyl)-6-(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
834857-32-8 |
|---|---|
分子式 |
C16H12ClN3O |
分子量 |
297.74 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-6-(4-methylphenyl)-4-oxido-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C16H12ClN3O/c1-11-2-4-12(5-3-11)15-10-20(21)16(19-18-15)13-6-8-14(17)9-7-13/h2-10H,1H3 |
InChIキー |
OXEJNXFOXQAZFA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C[N+](=C(N=N2)C3=CC=C(C=C3)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(Octadecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14188792.png)


phosphane}](/img/structure/B14188825.png)

![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14188845.png)


![8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine](/img/structure/B14188862.png)


